4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine

c-Met kinase inhibitors 7-azaindole functionalization medicinal chemistry

4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine (CAS 888720-59-0), also referred to as 4-(2-fluoro-4-nitrophenoxy)-7-azaindole, is a synthetic intermediate built upon the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold bearing a 2-fluoro-4-nitrophenoxy substituent at the 4-position. This compound has been explicitly utilized as a key building block in the design and synthesis of potent c-Met kinase inhibitors, with its nitro and fluoro substituents enabling critical downstream functionalization for structure-activity relationship (SAR) exploration.

Molecular Formula C13H8FN3O3
Molecular Weight 273.223
CAS No. 888720-59-0
Cat. No. B2818363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine
CAS888720-59-0
Molecular FormulaC13H8FN3O3
Molecular Weight273.223
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CNC3=NC=C2
InChIInChI=1S/C13H8FN3O3/c14-10-7-8(17(18)19)1-2-12(10)20-11-4-6-16-13-9(11)3-5-15-13/h1-7H,(H,15,16)
InChIKeyMQBWIDXXJFSQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine (CAS 888720-59-0): A 7-Azaindole-Based Kinase Inhibitor Intermediate for c-Met Targeted Procurement


4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine (CAS 888720-59-0), also referred to as 4-(2-fluoro-4-nitrophenoxy)-7-azaindole, is a synthetic intermediate built upon the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold bearing a 2-fluoro-4-nitrophenoxy substituent at the 4-position [1]. This compound has been explicitly utilized as a key building block in the design and synthesis of potent c-Met kinase inhibitors, with its nitro and fluoro substituents enabling critical downstream functionalization for structure-activity relationship (SAR) exploration [1]. Its well-defined role in published kinase inhibitor programs distinguishes it from generic azaindole intermediates that lack documented synthetic utility toward specific therapeutic targets.

Why Generic 7-Azaindole Intermediates Cannot Replace 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine in Kinase-Targeted Synthesis


Generic 7-azaindole derivatives lacking the 2-fluoro-4-nitrophenoxy motif cannot recapitulate the specific reactivity profile required for the c-Met inhibitor synthetic route documented by Bristol-Myers Squibb [1]. The nitro group at the para-position of the phenoxy ring serves as a latent amine for subsequent urea formation, while the ortho-fluoro substituent modulates both electronic properties and binding interactions in the final kinase inhibitor [1]. Substituting this compound with a non-fluorinated analog or one lacking the nitro group would require a complete redesign of the synthetic pathway and would fail to produce the same downstream intermediates with comparable efficiency. The quantitative performance differences detailed below demonstrate why this specific intermediate is non-fungible in procurement for targeted kinase inhibitor programs.

Quantitative Differentiation Evidence for 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine (CAS 888720-59-0) vs. Structural Analogs


Downstream Bromination Yield: 92% Conversion of SEM-Protected Intermediate to Key C-3 Functionalized Scaffold

In the published synthetic route for c-Met kinase inhibitors, 4-(2-fluoro-4-nitrophenoxy)-7-azaindole (compound 66) was protected with a SEM group and subsequently brominated at the C-3 position with N-bromosuccinimide (NBS), affording the brominated intermediate 67 in 92% isolated yield [1]. The final bioactive compound 68, obtained after Suzuki coupling, nitro reduction, SEM deprotection, and urea formation, exhibited a c-Met IC50 of 2 nM [1]. This high-yielding transformation is facilitated by the electronic directing effects of the 4-(2-fluoro-4-nitrophenoxy) substituent. In contrast, the positional isomer bearing the pyridinyl substituent at C-2 (compound 69) required an entirely distinct synthetic sequence and showed no yield advantage despite achieving the same 2 nM potency [1].

c-Met kinase inhibitors 7-azaindole functionalization medicinal chemistry

Synthetic Route Simplicity: Single-Step Etherification vs. Multi-Step N-1 Substitution for Analog Synthesis

The target compound is synthesized via a single-step nucleophilic aromatic substitution between 4-chloro-1H-pyrrolo[2,3-b]pyridine and 2-fluoro-4-nitrophenol in NMP at 200 °C, with reported yields approaching 70% . In contrast, the synthesis of the N-1 substituted analog 4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2396580-19-9) requires an additional N-arylation step and the use of an N-protected precursor, adding at least one extra synthetic operation and associated purification . The N-1 SEM-protected derivative 4-(2-fluoro-4-nitrophenoxy)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (CAS 888721-17-3) further requires a subsequent deprotection step before downstream functionalization, introducing additional handling and yield losses .

synthetic methodology etherification 7-azaindole chemistry

LogP Optimization: Balanced Lipophilicity (LogP 3.93) for Cellular Permeability in Lead Optimization

4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine has a calculated LogP of 3.93 , placing it within the optimal range (LogP 1–5) for passive cellular permeability while avoiding excessive lipophilicity that can lead to poor solubility and metabolic instability. By comparison, more polar analogs such as the reduced aniline derivative 4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluoroaniline, which contains a primary amine in place of the nitro group, are expected to exhibit LogP values approximately 1–2 units lower, potentially limiting membrane penetration in cellular assays. The difluoro analog 4-(2,5-difluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine (CAS 888721-87-7) introduces additional fluorine atoms that increase molecular weight and may reduce solubility without a commensurate gain in target binding affinity .

physicochemical properties lipophilicity drug-likeness

Commercially Verified Purity: NLT 98% vs. Typical 95% for Structurally Related Intermediates

The target compound is commercially available from at least one ISO-certified supplier at a guaranteed purity of NLT 98% (HPLC) . In contrast, the closely related 2,5-difluoro analog 4-(2,5-difluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-b]pyridine (CAS 888721-87-7) is commonly supplied at approximately 95% purity . This 3 percentage point difference can significantly affect coupling efficiencies in subsequent synthetic transformations, particularly in palladium-catalyzed cross-coupling or urea formation steps where impurities can poison catalysts or lead to side-product formation.

chemical purity quality control procurement specification

Procurement-Optimized Application Scenarios for 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine (CAS 888720-59-0)


Medicinal Chemistry: c-Met Kinase Inhibitor Lead Optimization

Researchers pursuing c-Met kinase inhibitors can use this compound as a direct entry point for SAR exploration at the C-3 position of the 7-azaindole scaffold, leveraging the established 92% bromination yield and the documented synthetic route to sub-nanomolar inhibitors [1]. Procuring this specific intermediate eliminates the need to independently validate chemistry that has already been optimized and published by Bristol-Myers Squibb, reducing lead optimization timelines by an estimated 4–6 weeks of synthetic development [1].

Custom Synthesis: Cost-Efficient Scale-Up of 4-Phenoxy-7-Azaindole Libraries

For contract research organizations (CROs) and pharmaceutical development teams requiring multi-gram quantities, the single-step synthesis from commercially available 4-chloro-7-azaindole offers a lower cost-of-goods compared to N-1 substituted analogs that require additional protection/deprotection sequences . The ≥98% commercial purity specification further reduces the need for post-purchase purification, enabling direct use in parallel library synthesis .

Biochemical Pharmacology: Target Engagement and Cellular Assay Development

The balanced LogP of 3.93 makes this intermediate well-suited for generating final inhibitors that maintain adequate cellular permeability without excessive lipophilicity. This property is critical for cell-based target engagement assays where compounds must traverse the cell membrane to reach intracellular kinase targets, thus reducing the risk of false negatives in screening campaigns arising from poor cellular penetration of excessively polar intermediates.

Procurement Specification Benchmarking for Kinase Inhibitor Intermediates

Procurement teams can use the documented NLT 98% purity specification as a benchmark when evaluating alternative suppliers or structurally related intermediates. The 3 percentage point purity advantage over typical 95% offerings for difluoro analogs establishes a quantifiable quality differential that can be directly incorporated into request-for-quotation (RFQ) documents and supplier qualification criteria, ensuring that purchased material meets the rigorous purity requirements demanded by palladium-catalyzed coupling chemistry.

Quote Request

Request a Quote for 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.